molecular formula C9H20ClN B6216522 2-ethylazocane hydrochloride CAS No. 2742652-97-5

2-ethylazocane hydrochloride

Cat. No.: B6216522
CAS No.: 2742652-97-5
M. Wt: 177.7
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Description

Azocanes are 8-membered heterocyclic rings containing nitrogen, and hydrochlorides of such compounds are typically salts formed to improve solubility or stability. Without structural or experimental data, detailed analysis is impossible .

Properties

CAS No.

2742652-97-5

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethylazocane hydrochloride involves several steps. One common method includes the reaction of an appropriate amine with ethyl halide under controlled conditions. The reaction typically occurs in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or distillation . Industrial production methods often involve large-scale reactions in reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

2-Ethylazocane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

2-Ethylazocane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylazocane hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Salts

While direct comparisons for 2-ethylazocane hydrochloride are unavailable, insights can be drawn from structurally related hydrochlorides in the evidence:

Table 1: General Properties of Selected Hydrochloride Salts

Compound Core Structure Functional Groups Applications/Notes Reference
Benzydamine hydrochloride Aryl-substituted amine Benzyl, dimethylamine Anti-inflammatory agent
Chlorphenoxamine HCl Ethanolamine derivative Diphenylmethane, ethanolamine Antihistamine
Dosulepin hydrochloride Tricyclic amine Dibenzothiepine, amine Antidepressant
Pioglitazone hydrochloride Thiazolidinedione Pyridine, benzyl ether Antidiabetic (PPAR agonist)


Key Observations:

  • Structural diversity : Hydrochloride salts span multiple drug classes, with functional groups (e.g., aryl amines, tricyclic systems) dictating their pharmacological roles.
  • Solubility and stability : Hydrochloride formation is common to enhance bioavailability, as seen in dosulepin and benzydamine .
  • Lack of azocane analogs: None of the referenced compounds feature an 8-membered azocane ring, making direct comparisons to 2-ethylazocane HCl speculative.

Hypothetical Comparison Based on Azocane Chemistry

If this compound were analogous to other azacyclic hydrochlorides (e.g., piperidine or azepane derivatives), its properties might include:

  • Enhanced solubility : Protonation of the nitrogen in the azocane ring would increase water solubility.
  • Conformational flexibility : Larger ring sizes (8-membered vs. 6-membered piperidine) could influence binding to biological targets.
  • Stability challenges : Azocanes may exhibit ring strain or susceptibility to hydrolysis compared to smaller heterocycles .

Critical Gaps in Evidence

No structural data: The evidence lacks a chemical structure or synthesis pathway for this compound.

No pharmacological data: Applications, toxicity, or stability studies are absent.

Limited analogs: The provided hydrochlorides are pharmacologically active drugs but unrelated to azocane chemistry.

Recommendations for Further Research

To address these gaps, consult:

  • Specialized databases : SciFinder, Reaxys, or PubChem for structural and synthetic data.
  • Primary literature : Search for azocane derivatives in Journal of Heterocyclic Chemistry or Bioorganic & Medicinal Chemistry Letters.
  • Experimental validation : NMR/X-ray crystallography to confirm the structure and stability of 2-ethylazocane HCl.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethylazocane hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), tight-sealing safety goggles, and lab coats. Ensure adequate ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for accidental ingestion, contact a poison control center .

Q. Which analytical techniques are most suitable for verifying the structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon backbone analysis, complemented by high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) can confirm molecular weight. Cross-reference spectral data with computational predictions (e.g., PubChem tools) to validate structural assignments .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ thin-layer chromatography (TLC) to monitor reaction progress in real-time. Post-synthesis, perform multiple aqueous washes to remove unreacted precursors (e.g., diethylamine derivatives) and ionic byproducts. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Document yield and purity at each step for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological activity data for this compound across studies?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables. Validate findings using orthogonal assays (e.g., enzymatic activity vs. cell viability). Perform statistical meta-analyses to identify confounding factors (e.g., batch-to-batch variability in compound purity) .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair these with molecular docking simulations to predict interaction sites. Include negative controls (e.g., scrambled protein sequences) to rule out nonspecific binding. Replicate experiments across independent labs to confirm reproducibility .

Q. How can computational models enhance mechanistic studies of this compound’s activity in neurological systems?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations to explore ligand-receptor dynamics (e.g., dopamine or serotonin transporters). Validate predictions using in vitro electrophysiology (e.g., patch-clamp assays). Cross-correlate results with in vivo behavioral studies in model organisms to establish translational relevance .

Q. What strategies resolve inconsistencies in stability data for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Compare degradation profiles using Arrhenius kinetics to extrapolate shelf-life. Investigate excipient compatibility for formulation studies. Publish raw datasets to enable peer validation .

Notes on Data Presentation

  • Tables : Include columns for batch-specific purity (HPLC), NMR chemical shifts, and biological assay IC50 values. Reference PubChem or peer-reviewed databases for spectral benchmarks .
  • Figures : Use line graphs for kinetic studies (e.g., degradation rates) and heatmaps for binding affinity comparisons. Annotate with error bars and statistical significance (p-values) .

Excluded Sources

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